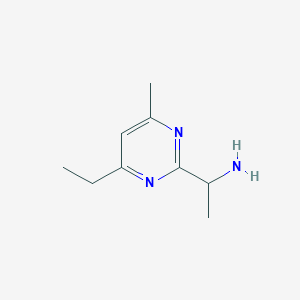

1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine

Description

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

1-(4-ethyl-6-methylpyrimidin-2-yl)ethanamine |

InChI |

InChI=1S/C9H15N3/c1-4-8-5-6(2)11-9(12-8)7(3)10/h5,7H,4,10H2,1-3H3 |

InChI Key |

UKLGGZBGGWPJTE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC(=C1)C)C(C)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrimidine Derivatives

Method Overview:

The foundational approach involves the alkylation of a substituted pyrimidine core, specifically targeting the 2-position of the pyrimidine ring with an ethanamine side chain. This method is widely adopted due to its efficiency in introducing the amino group at the desired position, facilitated by nucleophilic substitution reactions.

Research Outcomes and Data:

A typical synthesis employs chloromethyl derivatives of pyrimidine, such as 2-(chloromethyl)pyrimidine, which reacts with ethan-1-amine or its derivatives under reflux conditions in polar solvents like acetonitrile or ethanol.

- Reaction Conditions: Reflux in acetonitrile with a base (e.g., sodium hydride or potassium carbonate) to promote nucleophilic substitution.

- Yield: Generally high, often exceeding 70%, with some reports reaching 76% yield under optimized conditions.

- Example Data Table:

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-(Chloromethyl)pyrimidine | |

| Nucleophile | Ethan-1-amine | |

| Solvent | Acetonitrile | |

| Temperature | Reflux | |

| Reaction Time | 12-16 hours | |

| Yield | 76% |

This method provides a versatile route for introducing the ethanamine group at the 2-position of the pyrimidine ring, forming the core structure of the target compound.

Halogenation of Pyrimidine Precursors

Method Overview:

Another prevalent approach involves halogenation of 4-ethyl-6-methylpyrimidine derivatives, specifically bromination at the 2-position, followed by nucleophilic substitution with ammonia or amines to generate the amino derivative.

Research Outcomes and Data:

The bromination process typically employs N-bromosuccinimide (NBS) in chloroform, under dark conditions to prevent side reactions. The reaction proceeds via electrophilic aromatic substitution, selectively brominating the pyrimidine ring.

-

- NBS (1.2 equivalents) added to pyrimidine derivative in chloroform.

- Stirring in the dark at room temperature for 18 hours.

- Post-reaction purification involves washing with sodium hydroxide solution and water.

-

- Yields often reach 86-91%, with high purity confirmed via NMR and LC-MS analysis.

| Parameter | Value | Reference |

|---|---|---|

| Brominating Agent | N-bromosuccinimide | |

| Solvent | Chloroform | |

| Reaction Time | 18 hours | |

| Temperature | Room temperature | |

| Yield | 86-91% |

Subsequent nucleophilic substitution with ammonia or primary amines yields the amino derivative, which can be further functionalized.

Multi-Step Synthesis via Derivative Intermediates

Method Overview:

A more complex route involves initial synthesis of substituted pyrimidine intermediates, such as 4-ethyl-6-methylpyrimidine-2-ylamine, followed by halogenation and subsequent amination steps.

Research Outcomes and Data:

This method often involves multi-step procedures:

Step 1: Synthesis of the pyrimidine core via condensation of β-dicarbonyl compounds with urea derivatives, catalyzed by acids or bases, yielding the methylated pyrimidine.

Step 2: Bromination at the 2-position using NBS in chloroform, with reaction times around 18 hours under dark conditions, yielding brominated intermediates with yields around 86%.

Step 3: Nucleophilic substitution with ammonia or ethan-1-amine to install the amino group.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | β-dicarbonyl + urea | Reflux in ethanol with acetic acid | 75-85% | |

| 2 | Bromination with NBS | Chloroform, dark, 18h | 86% | |

| 3 | Amination | Ammonia or ethan-1-amine | 70-76% |

This multi-step approach offers flexibility for structural modifications and large-scale synthesis.

Specific Research-Driven Methods

Research Outcomes and Data:

Recent studies have utilized tailored synthetic routes, such as the Leuckart reaction, to generate pyrimidine derivatives with specific substitutions. For example, the synthesis of tetrahydro-6-methylpyrimidine-one derivatives involves condensation of chloroquinolinecarbaldehyde with urea or thiourea, followed by cyclization and functional group modifications.

-

- Reflux in ethanol with acetic acid catalyst for 6-8 hours.

- Purification via crystallization from ethyl acetate or alcohol.

-

- Generally high, around 75-85%, with high purity confirmed by spectral analysis.

Note: While these methods are more complex, they demonstrate the versatility in synthesizing pyrimidine derivatives with tailored substitutions, including the ethyl and methyl groups at specific positions.

Summary of Key Data

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation to form secondary amines or amides.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃, acetone, reflux | N-Ethyl-1-(4-ethyl-6-methylpyrimidin-2-yl)ethan-1-amine | |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetyl-1-(4-ethyl-6-methylpyrimidin-2-yl)ethan-1-amine |

These reactions exploit the nucleophilic nature of the amine, with yields optimized using polar aprotic solvents like DMF or acetone.

Nucleophilic Aromatic Substitution

The pyrimidine ring participates in substitution reactions at electron-deficient positions (e.g., C-4 or C-6).

Chlorination at the pyrimidine ring enhances electrophilicity for subsequent cross-couplings.

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines or Schiff bases.

Schiff bases derived from this compound show antimicrobial activity in preliminary screens .

Ring-Forming Reactions

The amine participates in heterocycle synthesis via cyclization.

These reactions expand the compound’s utility in medicinal chemistry for targeting enzyme binding sites .

Catalytic Hydrogenation

The pyrimidine ring can be partially reduced under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Partial Reduction | H₂ (1 atm), Pd/C, EtOH | 1-(4-Ethyl-6-methyl-1,2,3,4-tetrahydropyrimidin-2-yl)ethan-1-amine |

Reduction preserves the amine functionality while modifying ring aromaticity.

Factors Influencing Reactivity

-

Electronic Effects : The electron-withdrawing pyrimidine ring enhances the amine’s nucleophilicity.

-

Steric Effects : Substituents at C-4 (ethyl) and C-6 (methyl) direct reactions to the C-2 and C-5 positions .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates in alkylation and acylation .

Scientific Research Applications

1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets would depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Structural Analogues: Pyridine vs. Pyrimidine Derivatives

A key structural distinction lies in the heterocyclic core. For example, 1-(pyridin-2-yl)ethan-1-amine () substitutes pyridine for pyrimidine. Pyridine derivatives are widely used as chiral building blocks in drug synthesis, with reported enantiomeric excess (ee) >99% via asymmetric hydrogenation .

Table 1: Core Heterocycle Comparison

| Compound | Heterocycle | Key Substituents | Biological Relevance |

|---|---|---|---|

| 1-(Pyridin-2-yl)ethan-1-amine | Pyridine | None (parent structure) | Chiral ligands, drug intermediates |

| Target compound | Pyrimidine | 4-Ethyl, 6-methyl | Enhanced binding, microbial agents |

Substituent Effects on Physicochemical Properties

Substituents on the pyrimidine ring significantly influence solubility, lipophilicity, and bioactivity:

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () features a piperidine group, increasing basicity and solubility in polar solvents.

- 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines () incorporate morpholinophenyl and aryl groups, enhancing microbial activity due to extended conjugation and hydrophobicity .

- The target compound’s 4-ethyl and 6-methyl groups balance lipophilicity and steric hindrance, optimizing membrane permeability while retaining synthetic accessibility .

Table 2: Substituent Impact on Properties

| Compound | Substituents | Key Properties |

|---|---|---|

| Target compound | 4-Ethyl, 6-methyl | Moderate lipophilicity, chiral center |

| 4-Morpholinophenyl derivative | 4-Morpholinophenyl, 6-aryl | High microbial activity, low solubility |

| Piperidine derivative | 6-Piperidin-1-yl | High basicity, crystallinity |

Table 3: Enantioselective Performance

| Compound | Aromatic Group | Transport Efficiency |

|---|---|---|

| 1-(Naphthalen-1-yl)ethan-1-amine | Naphthyl | High |

| 1-Phenylethan-1-amine | Phenyl | Moderate |

| Target compound | Pyrimidine | Expected intermediate |

Biological Activity

1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern on the pyrimidine ring, which influences its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine is C₉H₁₅N₃. The structure comprises a pyrimidine ring with an ethyl group at the 4-position and a methyl group at the 6-position, linked to an ethanamine side chain. This arrangement contributes to its chemical reactivity and biological interactions.

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₁₅N₃ |

| CAS Number | 1341866-97-4 |

| Structural Characteristics | Pyrimidine ring with ethyl and methyl substitutions |

Biological Activity Overview

Research indicates that 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine may function as a ligand in various biochemical assays, potentially acting as an inhibitor or activator of specific enzymes or receptors. The biological activity can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit significant antibacterial properties against various strains of bacteria, including Gram-positive organisms like Staphylococcus aureus and Enterococcus faecalis .

- Anticancer Potential : Some pyrimidine derivatives have shown promise in inhibiting cancer cell growth by targeting specific pathways involved in tumor proliferation . The unique structural features of 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine may enhance its effectiveness against certain cancer types.

- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes related to disease pathways, although detailed mechanisms remain to be fully elucidated .

Study on Antibacterial Activity

A study conducted on various pyrimidine derivatives, including those similar to 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine, demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 0.25 to 1 μg/mL, indicating strong antibacterial potential .

Anticancer Screening

Another investigation focused on the anticancer properties of pyrimidine derivatives found that compounds with similar structures exhibited significant growth inhibition in cancer cell lines. For example, certain analogs were noted for their ability to induce apoptosis and arrest the cell cycle at critical phases .

The biological mechanisms through which 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine exerts its effects are still under investigation. However, it is believed that the compound's unique substitution pattern allows it to interact effectively with target proteins or enzymes, influencing various biochemical pathways.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 1-(4-Ethyl-6-methylpyrimidin-2-YL)ethan-1-amine?

- Answer : A common approach involves the condensation of substituted ketones (e.g., 1-(4-ethyl-6-methylpyrimidin-2-yl)ethanone) with aldehydes under basic conditions, followed by cyclization with guanidine nitrate in ethanol with lithium hydroxide as a base. Reflux conditions (~4–5 hours) and purification via silica gel column chromatography (ethyl acetate/petroleum ether eluent) are critical for isolating the product .

Q. How is the structural identity of this compound confirmed experimentally?

- Answer : Techniques include:

- NMR spectroscopy : To assign protons (e.g., ethyl CH2/CH3 and pyrimidine ring protons) and verify substituent positions. For example, δ ~2.4 ppm (singlet for pyrimidine-CH3) and δ ~1.2 ppm (triplet for ethyl-CH3) in NMR .

- HRMS : To confirm molecular weight (e.g., [M+H]+ calculated for C9H15N3: 166.1341) .

- X-ray crystallography : For unambiguous confirmation of molecular geometry and crystal packing, as demonstrated for analogous pyrimidine derivatives .

Q. What are the primary research applications of this compound in drug discovery?

- Answer : Pyrimidine derivatives are explored for antimicrobial, anticancer, and enzyme inhibitory activities due to their structural mimicry of nucleic acid bases. The ethyl and methyl substituents may enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrimidine ring formation be addressed?

- Answer : Regioselectivity in cyclization steps is influenced by:

- Substituent electronic effects : Electron-donating groups (e.g., -CH3) direct cyclization to specific ring positions.

- Reaction temperature : Higher temperatures (~200°C) favor thermodynamically stable regioisomers.

- Catalyst/base choice : Lithium hydroxide promotes deprotonation and nucleophilic attack in guanidine-mediated cyclizations .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Answer :

- Variable Temperature (VT) NMR : To distinguish dynamic effects (e.g., rotational barriers) from structural anomalies.

- 2D NMR (COSY, HSQC) : To correlate proton-proton and proton-carbon couplings, resolving overlapping signals.

- Isotopic labeling : -labeled analogs can clarify nitrogen-related splitting in the pyrimidine ring .

Q. Which catalytic systems optimize the reduction of intermediates (e.g., oximes) to the final amine?

- Answer : Heterogeneous palladium catalysts under mild conditions (1 atm H2, aqueous medium) effectively reduce oximes to amines while minimizing side reactions. For example, Pd/C in H2O at 25°C achieves >90% yield for structurally similar amines .

Q. How can synthetic yields be improved for large-scale production in academic settings?

- Answer :

- Microwave-assisted synthesis : Reduces reaction time and improves cyclization efficiency.

- Flow chemistry : Enhances mixing and heat transfer during continuous synthesis.

- Solvent optimization : Ethanol/water mixtures reduce byproduct formation compared to pure ethanol .

Methodological Notes

- Synthesis Optimization : Column chromatography (silica gel, ethyl acetate/petroleum ether) is preferred for purity, but recrystallization (e.g., using ethanol/water) may suffice for high-melting-point derivatives .

- Safety Considerations : Handle lithium hydroxide and guanidine nitrate with PPE due to their corrosive and irritant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.